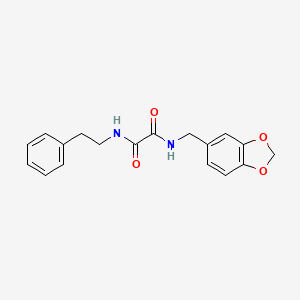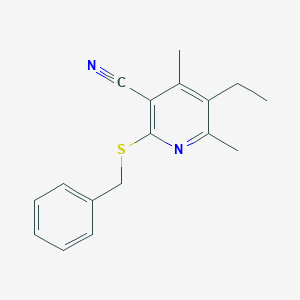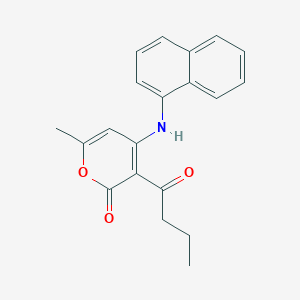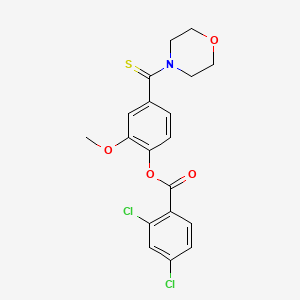
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as BMDP, is a synthetic compound that belongs to the cathinone family. It is a novel psychoactive substance that has gained popularity in recent years due to its potential applications in scientific research. BMDP is a highly potent compound that acts as a stimulant and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
BMDP acts as a potent stimulant by increasing the release of dopamine in the brain. It does this by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
BMDP has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been found to increase the release of norepinephrine and serotonin in the brain. Additionally, BMDP has been found to have anxiogenic effects and can induce seizures in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMDP has several advantages for use in lab experiments. It is a highly potent compound that can be used in small quantities, which makes it cost-effective. Additionally, its high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological processes. However, BMDP also has several limitations. Its high potency makes it difficult to control the dose, and its anxiogenic effects can make it difficult to use in behavioral studies.
Direcciones Futuras
There are several future directions for the use of BMDP in scientific research. One potential application is in the study of addiction and drug abuse. BMDP's high affinity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in addiction. Additionally, BMDP's anxiogenic effects could be used to study anxiety disorders. Another potential application is in the development of new treatments for neurological disorders such as Parkinson's disease. BMDP's ability to increase the release of dopamine in the brain could be used to develop new medications that target dopamine receptors.
Métodos De Síntesis
BMDP can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
BMDP has been used extensively in scientific research as a tool to study the structure-activity relationship of cathinone derivatives. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological processes.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-9-8-13-4-2-1-3-5-13)18(22)20-11-14-6-7-15-16(10-14)24-12-23-15/h1-7,10H,8-9,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYOOOAIFHXAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)



![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)

![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)